![molecular formula C19H26N2O4 B1511519 1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine CAS No. 420786-32-9](/img/structure/B1511519.png)
1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine
Overview
Description
“1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine” is a chemical compound with the CAS Number: 420786-32-9 . It has a molecular weight of 346.42100 and a molecular formula of C19H26N2O4 .
Synthesis Analysis
The synthesis of similar compounds involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The InChI Code of a similar compound, (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid, is 1S/C8H8BNO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3,12-13H,4H2,(H,10,11) . This provides a detailed description of the molecular structure.Chemical Reactions Analysis
The chemical reactions involving similar compounds are dependent on the substitution at the benzene ring . The use of a base is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates .Physical And Chemical Properties Analysis
The compound has a density of 1.181g/cm3 and a boiling point of 510.313ºC at 760 mmHg . The physical form of the compound is solid .Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[(3-oxo-4H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-8-6-13(7-9-21)10-14-4-5-16-15(11-14)20-17(22)12-24-16/h4-5,11,13H,6-10,12H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNBTGZBKRCCGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC3=C(C=C2)OCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743223 | |
Record name | tert-Butyl 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine | |
CAS RN |
420786-32-9 | |
Record name | tert-Butyl 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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